molecular formula C10H16ClF2N B2517353 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2098069-48-6

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Cat. No.: B2517353
CAS No.: 2098069-48-6
M. Wt: 223.69
InChI Key: FXOLULLVCFAXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a complex organic compound characterized by its unique bicyclic structure containing fluorine, methyl, and nitrogen atoms[_{{{CITATION{{{_1{3',3'-difluoro-2'-methyl-8-azaspirobicyclo[3.2.1]octane-3,1 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate ring closure[_{{{CITATION{{{1{3',3'-difluoro-2'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1 ...](https://www.sigmaaldrich.com/US/en/product/lifechemicalsinc/lif948329762?context=bbe)[{{{CITATION{{{_2{3'-Cyclopropyl-2',2'-difluoro-8-azaspirobicyclo[3.2.1]octane-3,1 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one atom or group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride may be used to study enzyme interactions and metabolic pathways.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3',3'-Difluoro-2',2'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

  • 2',2'-Difluoro-3'-ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Uniqueness

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride stands out due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical behavior and biological activity.

Properties

IUPAC Name

1',1'-difluoro-3'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N.ClH/c1-6-9(10(6,11)12)4-7-2-3-8(5-9)13-7;/h6-8,13H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLULLVCFAXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C1(F)F)CC3CCC(C2)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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